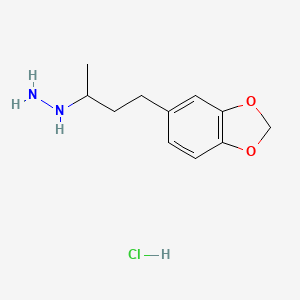
沙法嗪盐酸盐
描述
Safrazine hydrochloride: is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was introduced as an antidepressant in the 1960s but has since been discontinued due to the development of more effective treatments . Safrazine hydrochloride was primarily used in the treatment of depression, particularly in cases resistant to other antidepressants .
科学研究应用
Chemistry: Safrazine hydrochloride has been used in comparative studies to understand the effects of monoamine oxidase inhibitors on brain chemistry .
Biology and Medicine: In the field of medicine, safrazine hydrochloride was used to treat antidepressant-resistant depressions. It was also studied for its effects on monoamine oxidase activity in the brain .
Industry: Due to its discontinued status, safrazine hydrochloride has limited industrial applications. its derivatives and related compounds continue to be of interest in pharmaceutical research .
作用机制
Target of Action
Safrazine hydrochloride is a member of the hydrazine family and acts as a non-selective, irreversible inhibitor against monoamine oxidases . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are involved in the regulation of neurotransmitters in the brain .
Mode of Action
As an irreversible inhibitor, Safrazine hydrochloride forms a covalent bond with its target, the monoamine oxidases, leading to permanent inactivation of these enzymes . This results in an increase in the levels of monoamines, such as serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation .
Biochemical Pathways
Safrazine hydrochloride affects several biochemical pathways due to its inhibition of monoamine oxidases. These pathways include glycine, serine and threonine metabolism, arginine and proline metabolism, histidine metabolism, tyrosine metabolism, phenylalanine metabolism, tryptophan metabolism, drug metabolism - cytochrome P450, serotonergic synapse, and dopaminergic synapse .
Pharmacokinetics
As a general rule, the adme properties of a drug can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The primary result of Safrazine hydrochloride’s action is an increase in the levels of monoamines in the brain, due to the inhibition of monoamine oxidases . This can lead to an improvement in mood, which is why Safrazine hydrochloride was used as an antidepressant .
Action Environment
The action, efficacy, and stability of Safrazine hydrochloride can be influenced by various environmental factors. . Therefore, these factors could potentially influence the action of Safrazine hydrochloride as well.
生化分析
Biochemical Properties
Safrazine hydrochloride acts as a monoamine oxidase inhibitor, interacting with enzymes such as monoamine oxidase A and B . These enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, Safrazine hydrochloride can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .
Cellular Effects
The primary cellular effect of Safrazine hydrochloride is the inhibition of monoamine oxidase enzymes, leading to an increase in monoamine neurotransmitters . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
Safrazine hydrochloride exerts its effects at the molecular level primarily through its action as a monoamine oxidase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This results in increased levels of these neurotransmitters, which can then bind to their respective receptors and exert their effects .
Temporal Effects in Laboratory Settings
As an irreversible inhibitor, it would be expected to have long-lasting effects until new enzyme molecules are synthesized .
Dosage Effects in Animal Models
Like other MAOIs, it would be expected to have a dose-dependent effect, with higher doses leading to greater inhibition of monoamine oxidase and potentially more pronounced effects or side effects .
Metabolic Pathways
Safrazine hydrochloride is involved in the metabolic pathway of monoamine neurotransmitters, acting as an inhibitor of the enzyme monoamine oxidase . This enzyme is involved in the breakdown of these neurotransmitters, so inhibition by Safrazine hydrochloride can affect their metabolic flux .
Transport and Distribution
As a small molecule, it would be expected to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it would be expected to be able to diffuse throughout the cell . Its primary site of action would be at the monoamine oxidase enzymes, which are located in the outer mitochondrial membrane .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hydrazine derivatives, including safrazine hydrochloride, typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods: general methods for producing hydrazine derivatives involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
化学反应分析
Types of Reactions: Safrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
相似化合物的比较
Phenelzine: Another non-selective, irreversible MAOI used in the treatment of depression.
Isocarboxazid: A hydrazine derivative with similar MAOI activity.
Tranylcypromine: A non-hydrazine MAOI with similar therapeutic effects.
Uniqueness: Safrazine hydrochloride is unique due to its specific chemical structure and its irreversible inhibition of monoamine oxidases. Unlike some other MAOIs, safrazine hydrochloride was particularly effective in treating antidepressant-resistant depressions .
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNXVYMTZITGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048840 | |
| Record name | Safrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-30-2 | |
| Record name | Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safrazine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAFRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
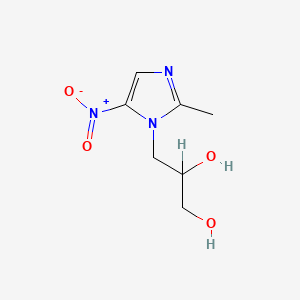
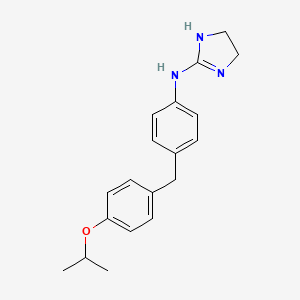
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)


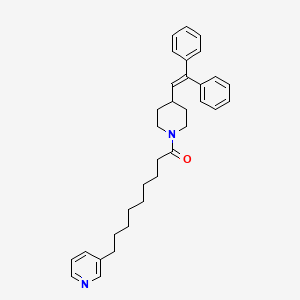
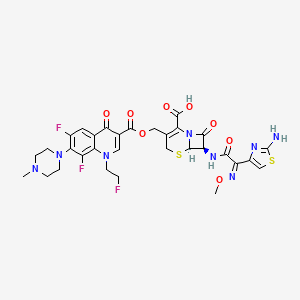
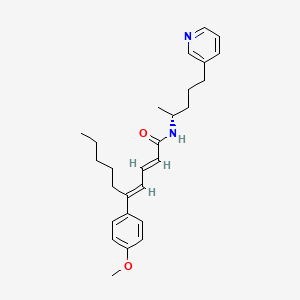
![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)
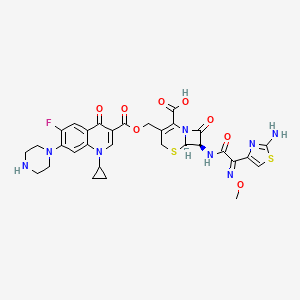
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)
